2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid
Description
2-{[(Tert-Butoxy)carbonyl]amino}non-8-ynoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon and a carboxylic acid moiety at the terminal position. Its defining structural characteristic is the presence of a triple bond (alkyne) at the 8th position of the nonanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the alkyne functionality enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is of interest in peptide synthesis, bioconjugation, and materials science due to its dual reactivity (carboxylic acid for coupling and alkyne for orthogonal modifications).
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-ynoic acid |
InChI |
InChI=1S/C14H23NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,18)(H,16,17) |
InChI Key |
WMUFGABKAMHFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC#C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of O-tert-butyl S-phenyl thiocarbonate
- React benzenethiol with phosgene in the presence of an amine base (e.g., triethylamine, pyridine, or N,N-dimethylaniline) to form phenyl chlorothioformate and the amine hydrochloride salt.
- Subsequently, react phenyl chlorothioformate with tert-butyl alcohol in the presence of an amine to yield O-tert-butyl S-phenyl thiocarbonate and amine hydrochloride.
Boc Protection Reaction
- The amino acid (or its base addition salt) is reacted with O-tert-butyl S-phenyl thiocarbonate in a strongly polar organic solvent or solvent mixture (e.g., water and a lower alkanol such as tert-butyl alcohol).
- The reaction mixture is heated at 35–100 °C (preferably 60–85 °C) for sufficient time to form the N-tert-butoxycarbonyl amino acid.
- After completion, water and hydrogen peroxide are added to oxidize residual thiophenol, maintaining pH 8–10 with hydrochloric acid.
- The Boc-protected amino acid is then recovered by isolation techniques.
This method is applicable to a wide range of amino acids, including those with sensitive or bulky side chains, making it suitable for preparing Boc-protected non-natural amino acids such as 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid.
Specific Considerations for 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid
The alkyne functionality at the 8-position is sensitive and requires careful handling during synthesis. Two main approaches are used:
Starting from Non-8-ynoic Acid Amino Acid Derivatives
- Use of an amino acid precursor that already contains the non-8-ynoic acid side chain.
- Direct Boc protection using the method described in Section 3.
Synthetic Introduction of the Alkyne Side Chain
- Starting from glutamic acid or similar amino acids, selective protection and reduction steps are performed to generate key intermediates.
- Wittig reactions or other carbon-carbon bond-forming reactions introduce the alkyne side chain.
- Finally, Boc protection is applied to the amino group.
For example, a related method involves the synthesis of enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate intermediates derived from glutamic acid, followed by Wittig reaction to introduce unsaturation or alkyne groups.
Reaction Conditions and Solvent Systems
| Parameter | Typical Range/Choice | Notes |
|---|---|---|
| Base | Tertiary amines (triethylamine, pyridine, etc.) | Catalyze Boc group transfer |
| Solvent | Polar organic solvents or mixtures (e.g., tert-butyl alcohol–water, dioxane–water) | Solubility and reaction rate optimization |
| Temperature | 35–100 °C (optimal 60–85 °C) | Higher temperatures accelerate reaction |
| pH Control | Maintained at 8–10 during oxidation step | Ensures oxidation of thiophenol by H2O2 |
| Reaction Time | Variable, monitored by TLC | Reaction completion confirmed by analytical methods |
Purification and Isolation
- After reaction completion, the mixture is treated with hydrogen peroxide to oxidize thiophenol impurities.
- The pH is adjusted to maintain stability.
- The Boc-protected amino acid is isolated by extraction, crystallization, or precipitation.
- Crystallization solvents may include ethyl acetate or hexane mixtures.
- Careful drying under controlled temperature avoids decomposition (some Boc amino acids decompose above 130 °C if heated rapidly).
Summary Table of Preparation Method
| Step No. | Process Step | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of O-tert-butyl S-phenyl thiocarbonate | Benzenethiol + Phosgene + Amine base; then + tert-butyl alcohol | O-tert-butyl S-phenyl thiocarbonate |
| 2 | Boc protection of amino acid | Amino acid (base salt) + O-tert-butyl S-phenyl thiocarbonate + base + polar solvent; heat 35–100 °C | N-tert-butoxycarbonyl amino acid |
| 3 | Oxidation of thiophenol impurities | Add H2O2, maintain pH 8–10 with HCl | Clean reaction mixture |
| 4 | Isolation and purification | Extraction, crystallization (ethyl acetate, hexane) | Pure Boc-protected amino acid |
Research Findings and Notes
- The described method offers a high yield and purity of Boc-protected amino acids, including those with sensitive side chains.
- The use of O-tert-butyl S-phenyl thiocarbonate is advantageous for mild reaction conditions and broad substrate applicability.
- The Boc group is stable under the reaction and purification conditions, allowing for downstream applications in peptide synthesis.
- Alternative methods such as direct Boc anhydride or Boc chloride use may be less suitable for amino acids with alkyne side chains due to side reactions or instability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of free amines after Boc deprotection.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability to the amino acid, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Alkyne vs. Alkene Functionality
- Target Compound : The alkyne group (C≡C) at C8 confers high reactivity in click chemistry applications, enabling efficient conjugation with azides under mild conditions. However, alkynes may exhibit reduced stability under oxidative or acidic conditions compared to alkenes .
- and : The double bond (C=C) in these compounds offers lower reactivity in cycloaddition reactions but greater stability in storage and handling.
Carboxylic Acid vs. Ethyl Ester
Ketone vs. Hydrocarbon Chain
- : The ketone at C5 introduces a polar site for nucleophilic additions (e.g., hydrazine or Grignard reactions), enabling diverse derivatization pathways absent in the target compound .
Molecular Weight and Solubility Implications
- : Higher molecular weight (313.39 vs. ~269.3) due to the ethyl ester and ketone increases lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
- Target and : Free carboxylic acids enhance water solubility at physiological pH, critical for biomedical applications.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid, also known as Boc-(S)-2-aminonon-8-ynoic acid, is an organic compound with the molecular formula C14H23NO4. It plays a significant role in medicinal chemistry and biochemical research due to its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that illustrate its applications in various fields.
Synthesis
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid typically involves several key steps:
- Starting Materials : Non-8-ynoic acid and tert-butyl carbamate are commonly used.
- Protection of Amino Group : The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of bases like sodium hydroxide or DMAP in acetonitrile.
- Coupling Reaction : The protected amino group is coupled with non-8-ynoic acid using coupling reagents such as DCC or EDC, often facilitated by a catalyst.
The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid primarily stems from its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound can form stable complexes with various enzymes, influencing their activity. The Boc group serves to protect the amino functionality during reactions, allowing for selective interactions once deprotected.
- Hydrophobic Binding : The non-8-ynoic acid chain enhances binding to hydrophobic pockets within proteins, potentially modulating their function.
Biological Activity
Research indicates that 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid exhibits several biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further investigation in drug development.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to the kynurenine pathway, which is crucial in neurobiology and immunology.
Table 1: Summary of Biological Activities
Case Study 1: Kynurenine Pathway Inhibition
A study investigated the effects of compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid on the kynurenine pathway. It was found that certain derivatives could effectively inhibit the activity of kynurenine aminotransferase, suggesting a potential therapeutic application in treating neurodegenerative diseases linked to kynurenine metabolism .
Case Study 2: Antimicrobial Testing
In another research project, derivatives of this compound were tested against a range of bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves multi-step protocols, including cross-metathesis reactions (e.g., using Grubbs catalysts) to introduce alkyne functionalities, followed by tert-butoxycarbonyl (Boc) protection of the amino group . Key steps include:
- Alkyne introduction : Cross-metathesis of unsaturated precursors (e.g., compound 14b/c ) under controlled conditions (e.g., 40°C, dichloromethane solvent) to achieve yields >85% .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine group .
- Optimization : Adjusting catalyst loading, solvent polarity, and reaction time can improve yields. For example, using anhydrous conditions and inert atmospheres minimizes side reactions .
Q. How should researchers handle and store 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid to ensure stability and prevent degradation?
- Answer :
- Storage : Store in a cool, dry environment (2–8°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
- Handling : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods to mitigate inhalation risks .
- Incompatibilities : Separate from reactive materials (e.g., peroxides, metal catalysts) to prevent hazardous reactions .
Advanced Research Questions
Q. What analytical techniques are critical for confirming the structural integrity and purity of 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid, and how can potential ambiguities in spectroscopic data be resolved?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the alkyne (δ ~2.5 ppm for terminal protons) and Boc group (δ ~1.4 ppm for tert-butyl). Note that carboxylic protons may not appear due to exchange broadening, requiring alternative methods like IR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₂₁NO₄: 279.15 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (Boc C=O) validate functional groups .
- Ambiguity resolution : Cross-reference with synthetic intermediates (e.g., ethyl ester derivatives) and use deuterated solvents (e.g., D₂O) to enhance signal clarity .
Q. How can researchers address contradictions in biological activity data observed for derivatives of 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid across different in vitro assays?
- Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for variables like pH, serum concentration, and incubation time .
- Metabolite profiling : Employ LC-MS/MS to identify degradation products (e.g., free amines from Boc deprotection) that may interfere with activity .
- Structure-activity relationship (SAR) studies : Systematically modify the alkyne chain length or substitute the Boc group (e.g., Fmoc) to isolate bioactive motifs .
Q. What methodologies are recommended for assessing the environmental toxicity and biodegradation pathways of 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid in academic research?
- Answer :
- OECD guidelines : Conduct Test No. 301 (Ready Biodegradability) to evaluate mineralization in aqueous systems. Monitor CO₂ evolution over 28 days .
- Ecotoxicology assays : Use Daphnia magna (water flea) or Aliivibrio fischeri (bioluminescent bacteria) to assess acute toxicity (EC₅₀/LC₅₀) .
- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict persistence, bioaccumulation, and toxicity (PBT) profiles .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
